molecular formula C20H21N5O3S B2485573 1,3-dimethyl-5-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866040-34-8

1,3-dimethyl-5-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2485573
CAS No.: 866040-34-8
M. Wt: 411.48
InChI Key: VNDOYYSKZCPXKW-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound was synthesized through a condensation process involving 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol with pyridine. Its structure was confirmed using various spectral analyses (Asiri & Khan, 2010).

Interactions with Biological Molecules

  • Host–guest interactions of this compound with α-, β-, and γ-cyclodextrin were studied using UV–visible and 1H-NMR spectroscopy. The findings were compared with molecular dynamics simulations (Tirapegui et al., 2006).

Chemical Transformations and Derivatives

  • The compound underwent a process of elimination of a thiomethyl substituent from its anionic derivative by oxidation and substitution. This study included the crystal structures of certain intermediate compounds (Al-Sheikh et al., 2009).
  • Its synthesis and unusual character were explored in a study where it was synthesized through the reaction of carbon disulfide with 1,3-dimethyl-4-cyano-5-aminoimidazolidine-2-thione, highlighting an unusual reversible formation of a dimethylamine salt (Ojima & Inaba, 1979).

Medicinal Chemistry

  • The compound's structure was leveraged in the synthesis of novel pyrazolo[1,5-a]pyrimidines, with the aim to create compounds with antitrypanosomal activity. This includes the synthesis of various polysubstituted pyridines and 1,3,4-thiadiazoles (Abdelriheem et al., 2017).

Application in Organic Phosphors

  • Two organic phosphors containing this compound were synthesized and characterized. They exhibited a broadband photoluminescence emission spectrum, with peaks indicating pure yellow emissions. The geometry of these phosphors was also studied using quantum chemical approaches (Kumar et al., 2014).

Biochemical Analysis

Biochemical Properties

The compound 1,3-dimethyl-5-{[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene}-1,3-diazinane-2,4,6-trione may interact with various enzymes and proteins. For instance, compounds with a phenylpiperazine moiety have been found to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This suggests that our compound could potentially influence biochemical reactions involving AChE.

Cellular Effects

Given its potential AChE inhibitory activity, it could influence cell signaling pathways related to cholinergic neurotransmission . It might also affect gene expression and cellular metabolism, particularly in neurons.

Molecular Mechanism

The molecular mechanism of action of 1,3-dimethyl-5-{[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene}-1,3-diazinane-2,4,6-trione is likely multifaceted. Its potential AChE inhibitory activity suggests it could bind to AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission

Properties

IUPAC Name

1,3-dimethyl-5-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-22-17(26)16(18(27)23(2)20(22)28)12-15-13-21-19(29-15)25-10-8-24(9-11-25)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDOYYSKZCPXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN=C(S2)N3CCN(CC3)C4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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